4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Catalog No.
S711541
CAS No.
113583-35-0
M.F
C7H10N2O4S
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

CAS Number

113583-35-0

Product Name

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

IUPAC Name

4,6-dimethoxy-2-methylsulfonylpyrimidine

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3

InChI Key

ITDVJJVNAASTRS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)OC

Synonyms

4,6-Dimethoxy-2-(methylsulfonyl)-pyrimidine;2-(Methylsulfonyl)-4,6-dimethoxypyrimidine; 2-Methanesulfonyl-4,6-dimethoxypyrimidine

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)OC

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with two methoxy groups at the 4 and 6 positions, and a methylsulfonyl group at the 2 position. Its molecular formula is C7H10N2O4SC_7H_{10}N_2O_4S and it has a molecular weight of approximately 206.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and agriculture, particularly as a herbicide due to its structural resemblance to other biologically active pyrimidine derivatives.

Intermediate for Herbicide Production

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) finds its primary application in scientific research as an important intermediate for the synthesis of herbicides. Several studies describe its use in the production of specific herbicidal compounds, particularly those belonging to the class of 7-[(4,6-dimethoxypyrimidin-2-yl)thio]phthalides [, ]. These herbicides act by disrupting essential plant growth processes.

The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine typically involves several key reactions:

  • Chlorination: The starting material, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, undergoes chlorination to introduce the necessary functional groups.
  • Methoxylation: The chlorinated intermediate is treated with an alkali metal methoxide in an inert organic solvent (such as toluene) to introduce methoxy groups at the 4 and 6 positions.
  • Oxidation: The resulting compound is then oxidized to convert the methylthio group into a methylsulfonyl group, typically using oxidizing agents like hydrogen peroxide or chromium trioxide in an acidic medium .

These reactions are often conducted in a one-pot synthesis approach, allowing for efficient production without isolating intermediates.

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine exhibits significant biological activity, particularly in herbicidal applications. Compounds containing similar pyrimidinyl moieties have demonstrated herbicidal effects against various weed species. The biological activity is attributed to the compound's ability to interfere with plant growth processes by inhibiting specific enzymes involved in metabolic pathways. Studies have shown that derivatives of this compound possess anti-inflammatory properties as well .

Several methods have been developed for synthesizing 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine:

  • One-Pot Synthesis: This method combines chlorination, methoxylation, and oxidation in a single reaction vessel, minimizing the need for intermediate isolation .
  • Oxidative Methods: Utilizing oxidizing agents such as hydrogen peroxide or sodium tungstate dihydrate has been reported to yield high purity products efficiently .
  • Catalytic Approaches: Recent advancements include using catalysts to enhance reaction rates and selectivity during the methoxylation step .

The primary applications of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine include:

  • Agriculture: As a herbicide, it targets specific weed species while minimizing impact on crops.
  • Pharmaceuticals: Potential use as an anti-inflammatory agent or in drug formulations targeting metabolic pathways influenced by pyrimidine derivatives.
  • Research: Serves as a model compound in studies related to pyrimidine chemistry and its biological implications.

Interaction studies of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine focus on its binding affinity with various biological targets. For instance, research indicates that compounds with similar structures can interact with enzymes involved in plant growth regulation. Furthermore, studies have assessed its effects on mammalian cell lines to evaluate cytotoxicity and anti-inflammatory responses . These investigations are crucial for understanding the compound's safety profile and efficacy in practical applications.

Several compounds share structural similarities with 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4,6-Dimethoxypyrimidin-2-yl derivativesContains methoxy groups at positions 4 and 6Exhibits herbicidal activity; widely studied for agricultural use
Sulfometuron-methylContains a sulfonylurea structureUsed primarily as a herbicide; different substitution pattern affects activity
NicofulfuronA pyrimidinylbenzoate herbicideEffective against specific weed species; features a pyrimidinyl group similar to the target compound
AmidosulfuronAnother sulfonylurea derivativeKnown for its broad-spectrum herbicidal activity

These compounds highlight the unique positioning of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine within the broader context of pyrimidine derivatives, particularly regarding its specific functional groups that contribute to its biological activity.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Methylsulfonyl-4,6-dimethoxypyrimidine

Dates

Modify: 2023-08-15

Explore Compound Types